molecular formula C3H3ClN2S B1347869 5-Chloro-4-methyl-1,2,3-thiadiazole CAS No. 53645-99-1

5-Chloro-4-methyl-1,2,3-thiadiazole

Cat. No.: B1347869
CAS No.: 53645-99-1
M. Wt: 134.59 g/mol
InChI Key: RRQBJFBRLOWLJR-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-1,2,3-thiadiazole is a heterocyclic compound with the molecular formula C3H3ClN2S. It is part of the thiadiazole family, which consists of five-membered rings containing one sulfur and two nitrogen atoms. This compound is known for its aromatic properties and is used in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

5-Chloro-4-methyl-1,2,3-thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses. Additionally, this compound can bind to DNA and RNA, potentially interfering with gene expression and protein synthesis .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . This compound can also affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and nucleic acids, altering their structure and function . For instance, the binding of this compound to kinases can inhibit their activity, leading to downstream effects on cell signaling pathways . Additionally, this compound can interfere with the transcription and translation processes by binding to DNA and RNA, respectively . These interactions can result in changes in gene expression and protein synthesis, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . In in vitro studies, the effects of this compound on cellular function can be observed within hours of treatment, with long-term effects becoming apparent after several days . In in vivo studies, the compound’s effects can persist for several weeks, depending on the dosage and frequency of administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, this compound can be toxic, causing adverse effects such as liver and kidney damage . The threshold for these toxic effects varies depending on the animal model and the route of administration .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting their activity and function . Additionally, this compound can influence metabolic flux by inhibiting key enzymes involved in glycolysis and the citric acid cycle . This inhibition can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, specific transporters and binding proteins can facilitate its movement within the cell . Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For instance, the presence of specific amino acid sequences can target this compound to the mitochondria, where it can affect mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methyl-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylthiosemicarbazide with phosphoryl chloride (POCl3) under reflux conditions. This reaction leads to the formation of the thiadiazole ring .

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-4-methyl-1,2,3-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Chloro-4-methyl-1,2,3-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and proteins.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Uniqueness: 5-Chloro-4-methyl-1,2,3-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the methyl group contributes to its stability and aromaticity .

Properties

IUPAC Name

5-chloro-4-methylthiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2S/c1-2-3(4)7-6-5-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQBJFBRLOWLJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363144
Record name 5-chloro-4-methyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53645-99-1
Record name 5-Chloro-4-methyl-1,2,3-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53645-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-4-methyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-4-methyl-1,2,3-thiadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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